Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these compounds features various intermolecular interactions .Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
The derived compounds from “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” have shown a wide spectrum of biological activities. These include antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
Antibacterial Activities
Both the ester derivative and the hydrazide derivative of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
X-ray Diffraction Studies
The structures of both the ester derivative and the hydrazide derivative of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” were confirmed by single crystal X-ray diffraction analysis .
Hirshfeld Surface Analysis
A detailed analysis of the intermolecular interactions and crystal packing of the ester derivative and the hydrazide derivative of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” was performed via Hirshfeld surface analysis and fingerprint plots .
Agrochemical Applications
“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be used in agrochemical applications .
Pharmaceutical Applications
“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be used in pharmaceutical applications .
Dyestuff Applications
“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be used in dyestuff applications .
Mechanism of Action
Target of action
“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” is a derivative of piperazine . Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors in the nervous system . The specific targets of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” would depend on its specific structure and functional groups.
Mode of action
The mode of action of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” would depend on its specific targets. Piperazine derivatives often act by binding to their targets and modulating their activity .
Biochemical pathways
The biochemical pathways affected by “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” would depend on its specific targets. Piperazine derivatives can affect a variety of pathways, particularly those involving neurotransmission .
Pharmacokinetics
The ADME properties of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” would depend on its specific structure. Piperazine derivatives generally have good bioavailability due to their polarity and ability to form hydrogen bonds .
Result of action
The molecular and cellular effects of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” would depend on its specific targets and mode of action. Piperazine derivatives can have a variety of effects, such as modulating neurotransmission .
Action environment
The action, efficacy, and stability of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
tert-butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPPEIPGCXTGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652872 | |
Record name | tert-Butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate | |
CAS RN |
889125-00-2 | |
Record name | tert-Butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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